molecular formula C23H20N4O2S B14237808 N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea CAS No. 325769-46-8

N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea

Cat. No.: B14237808
CAS No.: 325769-46-8
M. Wt: 416.5 g/mol
InChI Key: JGLLHGJBYFFSKO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, a pyridinyl group, and a thiazolyl group, all connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-(4-Methoxyphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea: shares structural similarities with other urea derivatives, such as:

Uniqueness

The uniqueness of N-(4-Methoxyphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

325769-46-8

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]urea

InChI

InChI=1S/C23H20N4O2S/c1-15-4-3-5-17(14-15)20-21(16-10-12-24-13-11-16)30-23(26-20)27-22(28)25-18-6-8-19(29-2)9-7-18/h3-14H,1-2H3,(H2,25,26,27,28)

InChI Key

JGLLHGJBYFFSKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=C(C=C3)OC)C4=CC=NC=C4

Origin of Product

United States

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